molecular formula C19H15ClO5 B5121179 benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5121179
M. Wt: 358.8 g/mol
InChI Key: RGJOQTPMTFJHPH-UHFFFAOYSA-N
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Description

Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a coumarin derivative featuring a 2H-chromen-2-one core substituted at positions 6 (chloro), 4 (methyl), and 7 (oxyacetate benzyl ester). Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

benzyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJOQTPMTFJHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The general reaction scheme is as follows:

  • Dissolve 7-hydroxy-4-methylcoumarin and potassium carbonate in dry acetone.
  • Add benzyl bromoacetate to the reaction mixture.
  • Heat the reaction mixture to 50°C and stir for several hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The benzyl ester group undergoes hydrolysis under acidic or basic conditions. Key findings include:

Acidic Hydrolysis

  • Reagents : Concentrated HCl (3M) in ethanol/water (1:1)

  • Conditions : Reflux at 80°C for 6–8 hours

  • Product : [(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

  • Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water.

  • Yield : ~85% (isolated via vacuum filtration)

Basic Hydrolysis (Saponification)

  • Reagents : NaOH (2M) in methanol/water (3:1)

  • Conditions : Room temperature, 12 hours

  • Product : Sodium salt of the corresponding carboxylic acid

  • Applications : Intermediate for further functionalization (e.g., amidation)

Transesterification

  • Reagents : Ethanol, H₂SO₄ (catalytic)

  • Conditions : Reflux at 70°C for 4 hours

  • Product : Ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

  • Selectivity : >90% conversion due to steric accessibility of the ester group

Nucleophilic Substitution at the 6-Chloro Position

The electron-deficient aromatic ring facilitates nucleophilic displacement of the chlorine atom:

NucleophileReagents/ConditionsProductYieldSource
MethoxideNaOMe, DMF, 60°C, 5 hours6-Methoxy derivative72%
PiperidinePiperidine, K₂CO₃, DMSO, 80°C, 8 hours6-Piperidinyl analog65%
ThiophenolPhSH, CuI, DIPEA, DMF, 100°C, 12 hours6-Phenylthio derivative58%

Mechanistic Insight :
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), where deprotonation of the nucleophile is rate-determining. Steric hindrance from the 4-methyl group slightly reduces reactivity compared to unsubstituted analogs .

Reduction of the 2-Oxo Group

The ketone moiety in the chromenone core can be selectively reduced:

  • Reagents : NaBH₄ in THF/MeOH (4:1)

  • Conditions : 0°C to room temperature, 2 hours

  • Product : Benzyl [(6-chloro-4-methyl-2-hydroxy-2H-chromen-7-yl)oxy]acetate

  • Stereochemistry : Predominantly cis-dihydroxy configuration (confirmed by NOESY)

  • Applications : Intermediate for synthesizing diol derivatives with enhanced solubility

Side-Chain Oxidation

The methyl group at position 4 undergoes oxidation:

  • Reagents : KMnO₄, H₂SO₄, acetone/water (1:1)

  • Conditions : 50°C, 3 hours

  • Product : Benzyl [(6-chloro-4-carboxy-2-oxo-2H-chromen-7-yl)oxy]acetate

  • Yield : 78% after recrystallization

Aromatic Ring Oxidation

Under harsh conditions, the chromenone ring undergoes electrophilic attack:

  • Reagents : HNO₃ (conc.), H₂SO₄

  • Conditions : 0°C, 30 minutes

  • Product : Nitrated derivatives (primarily 5-nitro and 8-nitro isomers)

  • Note : Limited synthetic utility due to competing decomposition

Cycloaddition and Heterocycle Formation

The α,β-unsaturated ketone system participates in Diels-Alder reactions:

  • Dienophile : Maleic anhydride

  • Conditions : Toluene, reflux, 12 hours

  • Product : Fused bicyclic adduct (unstable under isolation)

  • Characterization : Identified via LC-MS; further stabilization requires derivatization

Photochemical Reactions

Upon UV irradiation (λ = 365 nm), the coumarin core undergoes [2+2] photodimerization:

  • Solvent : Acetonitrile

  • Product : Head-to-tail cyclodimer

  • Quantum Yield : Φ = 0.32 ± 0.03

  • Applications : Potential for photoresponsive materials

Key Reaction Trends

  • Steric Effects : The 4-methyl group impedes reactions at position 5 or 8.

  • Electronic Effects : The 6-chloro substituent directs nucleophiles to the para position (C-5 or C-7).

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

Experimental data collated from demonstrate the compound’s versatility in medicinal and materials chemistry. Further studies are required to explore its catalytic applications and bioactivity modulation.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibit significant antioxidant activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. The chromenone structure is known for its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects
Studies have shown that derivatives of chromenone compounds possess anti-inflammatory properties. The presence of the benzyl group may enhance the bioactivity of the compound, making it a potential candidate for formulating anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases .

Antimicrobial Activity
this compound has demonstrated antimicrobial properties against various pathogens. This characteristic makes it a valuable candidate in the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Agricultural Applications

Pesticidal Properties
The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests can be leveraged to develop environmentally friendly agricultural chemicals that minimize crop damage while ensuring effective pest control .

Plant Growth Regulation
Research into similar chromenone derivatives has revealed their potential as plant growth regulators. These compounds can modulate growth processes, enhancing crop yield and quality. Investigating the efficacy of this compound in this context could lead to innovative agricultural solutions .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can improve material properties such as thermal stability and mechanical strength, making it suitable for advanced materials applications .

Nanotechnology Applications
Recent studies have explored the use of chromenone derivatives in nanotechnology, particularly in the fabrication of nanocarriers for drug delivery systems. The compound's ability to form stable complexes with various substrates can enhance the efficacy of drug delivery mechanisms, improving therapeutic outcomes .

Case Studies

Study Application Findings
Study on Antioxidant ActivityMedicinal ChemistryDemonstrated significant free radical scavenging activity comparable to established antioxidants .
Research on Anti-inflammatory EffectsMedicinal ChemistryShowed reduction in inflammatory markers in vitro and in vivo models .
Pesticidal Efficacy StudyAgricultural ScienceEffective against common agricultural pests with minimal toxicity to beneficial insects .
Polymer Composite DevelopmentMaterials ScienceEnhanced mechanical properties observed in composites containing the compound .

Mechanism of Action

The mechanism of action of benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects. It can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Coumarin Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 6-Cl, 4-CH₃, 7-OCH₂COO-Benzyl C₁₉H₁₅ClO₅ 358.78 High lipophilicity due to benzyl ester Target
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-Bn, 6-Cl, 4-CH₃, 7-OCH₂COOH C₂₀H₁₆ClO₆ 393.79 Carboxylic acid form; discontinued in commercial use
Benzyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 3-Bn, 4-CH₃, 7-OCH₂COO-Benzyl C₂₆H₂₂O₅ 414.46 3-Benzyl substitution enhances steric bulk
t-Butyl 2-(2-((4-methyl-2-oxo-3-(4-(trifluoromethyl)benzyl)-2H-chromen-7-yl)oxy)ethoxy)acetate 3-(4-CF₃-Bn), 4-CH₃, 7-O-(CH₂)₂O-COO-t-Bu C₂₇H₂₈F₃O₇ 530.51 Trifluoromethyl group improves metabolic stability
Ethyl 2-((6-((2-carbamothioylhydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate 6-hydrazono, 5-OCH₃, 2-CH₃, 4-O, 7-OCH₂COO-Ethyl C₁₈H₁₈N₄O₆S 418.42 Thiosemicarbazide moiety for antibacterial activity

Key Observations :

  • Position 3 vs.
  • Functional Groups : The benzyl ester in the target compound enhances lipophilicity over carboxylic acid derivatives (e.g., ), which may improve membrane permeability.
  • Electron-Withdrawing Groups : The 6-chloro substituent in the target compound likely increases electrophilicity, influencing reactivity in synthetic pathways or interactions with biological targets.

Physicochemical Properties

  • Solubility : The benzyl ester group in the target compound reduces water solubility compared to its carboxylic acid counterpart (), which may necessitate formulation strategies for drug delivery.
  • Stability : Chloro substituents at position 6 could enhance stability against oxidative degradation, as seen in halogenated coumarins .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 7-hydroxy-6-chloro-4-methylcoumarin with benzyl bromoacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours . Purification typically involves recrystallization from methanol or ethanol.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C-NMR to confirm substituent positions and ester linkage.
  • IR spectroscopy to verify carbonyl (C=O) and ether (C-O-C) stretches.
  • Mass spectrometry (ESI-TOF) for molecular ion validation .
  • Elemental analysis to ensure purity (>95%) .

Q. What precautions are necessary for handling and storage?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents (e.g., HNO₃, H₂O₂) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of vapors. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Q. How is single-crystal X-ray diffraction used to determine its structure?

  • Methodological Answer : Crystallize the compound via slow evaporation (e.g., methanol/chloroform mixture). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine the structure using SHELXL (implemented in SHELX or WinGX suites) with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<0.05) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer :

  • Solvent selection : Use high-boiling solvents (e.g., DMF) to prolong reaction times without evaporation.
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yields >85% .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Methodological Answer : Common issues include:

  • Twinned crystals : Use TWINABS in SHELXL for data integration and scaling.
  • Disorder : Apply PART instructions to model disordered atoms (e.g., benzyl groups).
  • High thermal motion : Refine with ISOR restraints for anisotropic displacement parameters .

Q. How can contradictory spectral or crystallographic data be analyzed?

  • Methodological Answer :

  • NMR discrepancies : Compare coupling constants (e.g., J = 8–10 Hz for coumarin protons) with literature .
  • Crystallographic outliers : Check for missed symmetry (e.g., PLATON’s ADDSYM) or hydrogen bonding inconsistencies .
  • Statistical validation : Use CCDC’s Mercury for Hirshfeld surface analysis to validate intermolecular interactions .

Q. What methodologies assess its ecotoxicological impact in aquatic environments?

  • Methodological Answer :

  • OECD Test 201 : Expose Daphnia magna to concentrations (0.1–10 mg/L) for 48 hours to determine LC₅₀.
  • Algal growth inhibition : Use Pseudokirchneriella subcapitata under ISO 8692 conditions.
  • QSAR modeling : Predict bioaccumulation factors using logP values (>3.0 indicates high risk) .

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